![molecular formula C26H27N3O4S B2840147 Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate CAS No. 442557-63-3](/img/structure/B2840147.png)

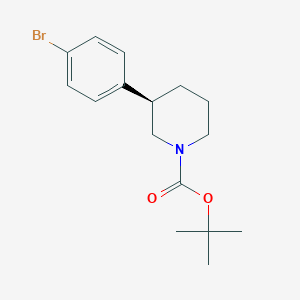

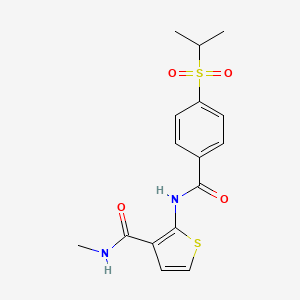

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of dihydropyridine, which is a class of compounds with a wide range of biological activities. Dihydropyridines are often used in medicine, particularly in the treatment of high blood pressure and heart disease .

Molecular Structure Analysis

The compound contains several functional groups, including a cyano group (-CN), an ethoxy group (-OCH2CH3), a carbamoyl group (-CONH2), and a sulfanyl group (-SH). These groups can participate in various chemical reactions .Chemical Reactions Analysis

The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions. For example, the cyano group can undergo hydrolysis to form a carboxylic acid, or it can react with Grignard reagents to form ketones .Wissenschaftliche Forschungsanwendungen

Cyclization and Alkylation Reactions

The compound's relevance is showcased in studies involving cyclization and alkylation reactions. For instance, Remizov et al. (2019) discuss the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to novel ester derivatives through alkylation at the sulfur atom, highlighting the compound's potential in creating new chemical entities with possible pharmaceutical applications (Remizov, Pevzner, & Petrov, 2019).

Oxidation and Structural Analysis

Further, Krasnova et al. (2013) illustrated the oxidation of sulfur atoms in similar compounds to form sulfinyl derivatives, providing insights into the structural modifications that influence the biological activity and physicochemical properties of dihydropyridine derivatives (Krasnova, Krauze, Belyakov, & Duburs, 2013).

Kinetic Resolution and Bioactivity

The synthesis and kinetic resolution of dihydropyridine derivatives, as demonstrated by Andzans et al. (2013), offer a pathway to enantiomerically enriched compounds, which is crucial for the development of drugs with higher efficacy and lower toxicity (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).

Novel Synthesis Approaches

Hayotsyan et al. (2019) developed a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, demonstrating the compound's versatility in chemical synthesis and potential for generating a wide array of bioactive molecules (Hayotsyan, Sargsyan, Konkova, Khachatryan, Badasyan, Avagyan, Panosyan, Ayvazyan, & Sargsyan, 2019).

Electrochemical Behavior and Applications

The electrochemical behavior of dihydropyridines in various media, as explored by Trazza, Andruzzi, and Carelli (1982), suggests potential applications in material science and sensor technology, highlighting the diverse applicability of compounds within this class (Trazza, Andruzzi, & Carelli, 1982).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c1-5-33-21-13-9-7-11-18(21)24-19(14-27)25(28-17(3)23(24)26(31)32-4)34-15-22(30)29-20-12-8-6-10-16(20)2/h6-13,24,28H,5,15H2,1-4H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPWKWMJLNWWQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)OC)C)SCC(=O)NC3=CC=CC=C3C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)

![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2840078.png)

![4-[(2,6-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2840080.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)